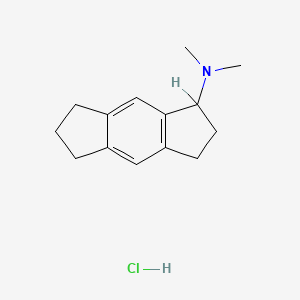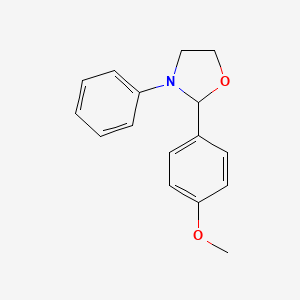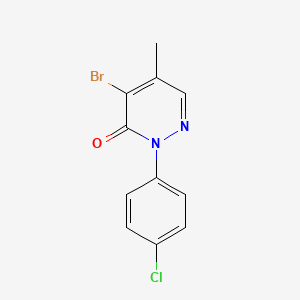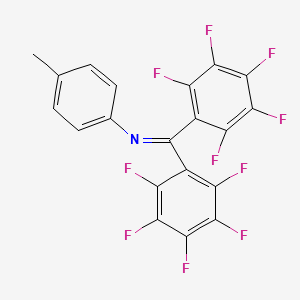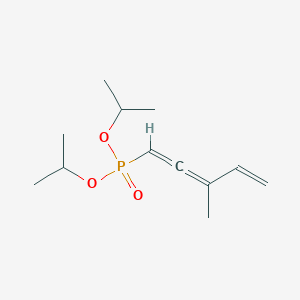![molecular formula C31H48N2O2S B14457950 N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea CAS No. 76021-69-7](/img/structure/B14457950.png)
N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea: is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two 3,5-di-tert-butyl-4-hydroxyphenyl groups attached to a thiourea core. This compound is widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with thiourea. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is used as an antioxidant in polymer chemistry to prevent oxidative degradation of plastics and rubber materials.
Biology: In biological research, this compound is studied for its potential protective effects against oxidative stress in cells and tissues.
Medicine: The compound’s antioxidant properties are explored for potential therapeutic applications in preventing or mitigating oxidative damage in various diseases.
Industry: It is widely used in the manufacturing of polymers, coatings, and adhesives to enhance their stability and longevity.
Mécanisme D'action
The antioxidant activity of N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is primarily attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The phenolic hydroxyl groups in the compound donate hydrogen atoms to neutralize free radicals, while the thiourea moiety stabilizes the resulting radicals, preventing further oxidative damage.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl)hydrazide
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: N,N’-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea is unique due to its thiourea core, which imparts distinct chemical reactivity and stability compared to other similar antioxidants. The presence of the thiourea group enhances its ability to interact with various substrates and provides additional stabilization against oxidative degradation.
Propriétés
Numéro CAS |
76021-69-7 |
|---|---|
Formule moléculaire |
C31H48N2O2S |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
1,3-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C31H48N2O2S/c1-28(2,3)21-13-19(14-22(25(21)34)29(4,5)6)17-32-27(36)33-18-20-15-23(30(7,8)9)26(35)24(16-20)31(10,11)12/h13-16,34-35H,17-18H2,1-12H3,(H2,32,33,36) |
Clé InChI |
ZBVUUEQGXRXJRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=S)NCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


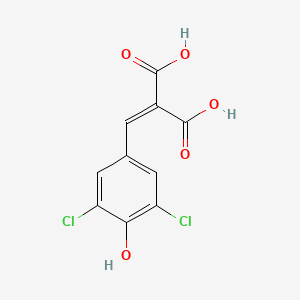
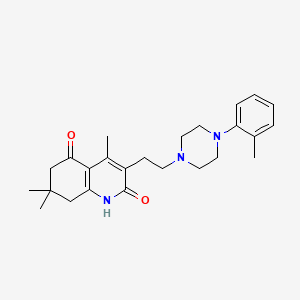
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
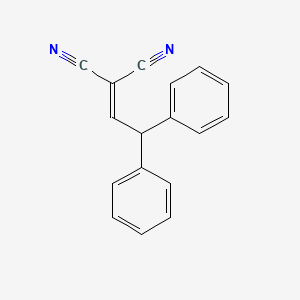
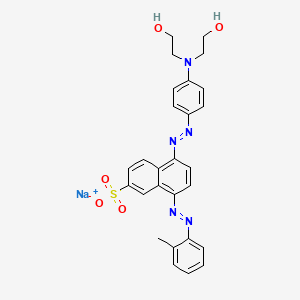
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)


